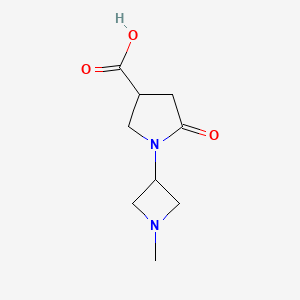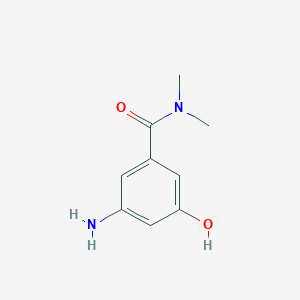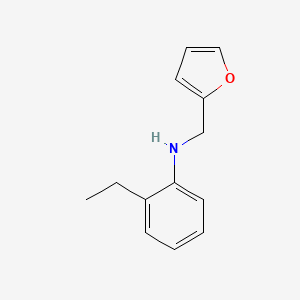
2-ethyl-N-(furan-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(furan-2-ylmethyl)aniline is an organic compound that features both an aniline and a furan ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(furan-2-ylmethyl)aniline typically involves the reaction of 2-ethyl aniline with furan-2-carbaldehyde under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions may vary, but a common approach involves using ethyl acetate as the solvent to inhibit the formation of by-products .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts with specific structures and functions are often employed to achieve satisfactory yields .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas over a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-ethyl-N-(furan-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)aniline: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-ethyl-N-(furan-2-ylmethyl)benzamide: Contains a benzamide group instead of an aniline moiety, leading to different chemical properties.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-ethyl-N-(furan-2-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NO/c1-2-11-6-3-4-8-13(11)14-10-12-7-5-9-15-12/h3-9,14H,2,10H2,1H3 |
InChI Key |
NVRCUJZAJXYIFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



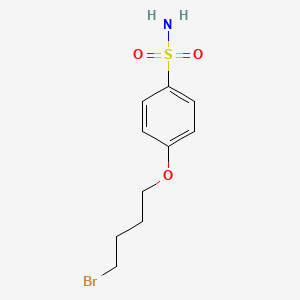

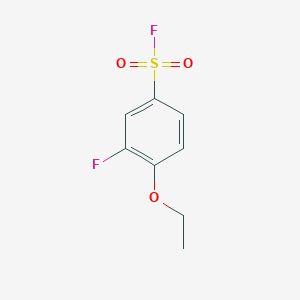

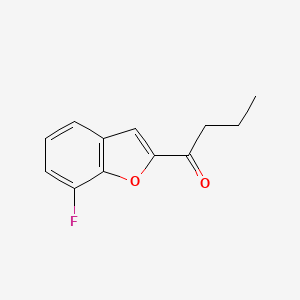

![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)
![4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13196886.png)

